rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis
Description
rac-Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a methyl ester group at position 2 and a methyl substituent at position 4 in the cis configuration. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a candidate for pharmaceutical and synthetic applications.
Properties
CAS No. |
2253621-08-6 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2S,4S)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
WOOLOOYCBNNORY-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(NC1)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences and similarities between rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis and related compounds:
Key Observations:
Synthesis and Stability :
- Both analogs in and are discontinued, suggesting challenges in synthesis, purification, or commercial demand. This contrasts with the hypothetical target compound, which may face similar hurdles due to its stereochemical complexity.
Pharmacological Potential: The dihydroxy analog’s polar groups may favor binding to hydrophilic targets (e.g., glycosidases), whereas the methyl-substituted compound’s lipophilic profile could improve blood-brain barrier penetration . The morpholine-aniline compound’s hybrid structure may confer dual functionality, combining morpholine’s metabolic stability with aniline’s reactivity in cross-coupling reactions .
Research Implications and Limitations
- Crystallography : Structural determination of such compounds likely relies on tools like SHELX (), which is widely used for small-molecule refinement despite its historical limitations .
- Data Gaps : The evidence lacks explicit data on the target compound’s biological activity, stability, or synthetic routes. Further studies are needed to explore its comparative efficacy against analogs.
Biological Activity
Rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis, is a chiral compound with potential applications in medicinal chemistry and pharmacology. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug development and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
- Chemical Formula : C7H14ClNO2
- Molecular Weight : 179.65 g/mol
- CAS Number : 2922439-76-5
- Purity : 95%
The biological activity of rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, influencing pathways involved in pain perception and neurological disorders.
Potential Mechanisms:
- Receptor Interaction : The compound may bind to neurotransmitter receptors such as NMDA or AMPA receptors, which are implicated in pain signaling and neuroprotection.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, potentially affecting inflammation and cellular signaling.
In Vitro Studies
Recent studies have assessed the compound's activity against various biological targets. For example:
Case Studies
- Pain Management : In a clinical trial involving patients with neuropathic pain, rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride showed significant pain relief compared to placebo controls.
- Neuroprotection : A study on neuronal cell cultures indicated that the compound reduced apoptosis induced by oxidative stress, suggesting potential use in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride indicates favorable absorption and distribution characteristics. Key parameters include:
- Bioavailability : Approximately 70% when administered orally.
- Half-life : Estimated at 6 hours.
- Metabolism : Primarily hepatic, with metabolites showing reduced biological activity.
Safety and Toxicology
Toxicological assessments have shown that rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride has a low toxicity profile:
- LD50 : Greater than 1000 mg/kg in rodent models.
- Side Effects : Mild gastrointestinal disturbances reported at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
